molecular formula C8H12N2 B2385135 2-Isopropylpyridin-3-amine CAS No. 1369105-90-7

2-Isopropylpyridin-3-amine

Cat. No. B2385135
CAS RN: 1369105-90-7
M. Wt: 136.198
InChI Key: BDGIMZHZSHEPSR-UHFFFAOYSA-N
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Description

2-Isopropylpyridin-3-amine is a compound with the molecular formula C8H12N2 and a molecular weight of 136.19 . It is also known as IPA.


Molecular Structure Analysis

The molecular structure of 2-Isopropylpyridin-3-amine consists of a pyridine ring with an isopropyl group at the 2nd position and an amine group at the 3rd position .


Physical And Chemical Properties Analysis

The predicted density of 2-Isopropylpyridin-3-amine is 1.008±0.06 g/cm3 . The predicted boiling point is 248.9±20.0 °C .

Scientific Research Applications

Directing Group for Divergent and Asymmetric Functionalization of Unactivated Methylene C (sp 3 )-H Bonds

2-Isopropylpyridin-3-amine, also known as 2-(Pyridin-2-yl)isopropyl (PIP) amine, has been used as a directing group (DG) for the divergent functionalization and enantiotopic differentiation of unactivated methylene C-H bonds . This process involves the use of a strongly coordinating bidentate DG, which enables the divergent functionalization of unactivated β-methylene C (sp 3 )-H bonds to forge C-O, C-N, C-C, and C-F bonds with palladium catalysts .

Asymmetric Functionalization of Unbiased Methylene C (sp 3 )-H Bonds

The combination of PIP amine with axially chiral ligands has been found to promote asymmetric functionalization of unbiased methylene C (sp 3 )-H bonds . This is a challenging research topic in the area of C-H activation that remains to be addressed .

Synthesis of N- (pyridin-2-yl)amides

N- (Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free, and the process was promoted by I2 and TBHP .

Synthesis of 3-bromoimidazo [1,2-a]pyridines

3-bromoimidazo [1,2-a]pyridines were obtained from α-bromoketones and 2-aminopyridine under different reaction conditions . The cyclization to form imidazo [1,2-a]pyridines was promoted by further bromination .

Pharmaceutical Applications

Aminopyridines, such as 2-Isopropylpyridin-3-amine, serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N- (pyridin-2-yl)amides and imidazo [1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

C–C Bond Cleavage

N- (Pyridin-2-yl)amides were formed via C–C bond cleavage promoted by I2 and TBHP . This method of constructing amides directly by C–C bond cleavage is attractive .

properties

IUPAC Name

2-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGIMZHZSHEPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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